molecular formula C19H15FO5 B2958049 {7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid CAS No. 577764-14-8

{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid

Cat. No.: B2958049
CAS No.: 577764-14-8
M. Wt: 342.322
InChI Key: NTKNBBKJKDYWCP-UHFFFAOYSA-N
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Description

{7-[(2-Fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is a coumarin derivative characterized by a 2-fluorobenzyl ether substituent at the 7-position of the coumarin scaffold, a methyl group at the 4-position, and an acetic acid moiety at the 3-position. Coumarins are widely studied for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

2-[7-[(2-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO5/c1-11-14-7-6-13(24-10-12-4-2-3-5-16(12)20)8-17(14)25-19(23)15(11)9-18(21)22/h2-8H,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKNBBKJKDYWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is a derivative of the chromen-2-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial effects. The unique structural features of this compound contribute to its interaction with various biological targets.

Structural Characteristics

The compound features a chromen-2-one core structure with a 2-fluorobenzyl ether substituent and an acetic acid moiety. This specific arrangement of functional groups is responsible for its biological activity.

Compound Name Structural Features
This compoundContains a 2-fluorobenzyl group and an acetic acid functional group

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Inhibition of Enzymes : The compound has shown inhibitory effects on key enzymes such as:
    • Acetylcholinesterase (AChE) : Important for neurotransmission.
    • Monoamine Oxidase (MAO) : Involved in the metabolism of neurotransmitters.
    • Butyrylcholinesterase (BChE) : Plays a role in neurodegenerative diseases.
  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS), which can mitigate oxidative stress-related damage in cells.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, thereby reducing inflammation in various biological contexts.

Biological Activity Studies

Recent research has highlighted the biological activity of this compound through various assays:

In Vitro Studies

  • Enzyme Inhibition Assays : Inhibitory concentrations (IC50) for AChE and MAO were determined, showcasing effective inhibition at micromolar concentrations.
    • Example: IC50 for AChE was reported at approximately 5 μM, indicating potent activity against this enzyme .
  • Cell Viability and Toxicity : Toxicity assays conducted on Vero cells demonstrated that the compound was non-toxic up to concentrations of 100 μg/mL, suggesting a favorable safety profile .
  • ROS Scavenging Activity : The compound displayed significant ROS scavenging ability, with IC50 values indicating effective protection against oxidative stress .

Case Studies

A series of studies have been conducted to evaluate the therapeutic potential of this compound:

  • Neuroprotective Effects : In models of neurodegeneration, the compound demonstrated protective effects against neuronal cell death induced by oxidative stress .
  • Antimicrobial Activity : The compound was tested against various bacterial strains, showing promising antibacterial activity, particularly against Gram-positive bacteria .

Scientific Research Applications

The applications of {7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid are not explicitly detailed within the provided search results. However, the search results do offer some insight into the properties and potential applications of related compounds, specifically coumarin derivatives.

Coumarins and their Applications
Coumarins are a class of compounds with diverse applications in various industries . They have been explored for their potential use in agrochemicals, food, pharmaceuticals, and cosmetics . Coumarin derivatives have demonstrated various bio-pharmacological activities, leading to their evaluation for different therapeutic applications .

Coumarin Derivatives as Inhibitors
Some coumarin derivatives have been identified as potent inhibitors of certain enzymes . For example, NW-1772, a 7-meta-chlorobenzyloxy coumarin derivative, has shown high inhibitory potency against rMAO B, with good selectivity and pharmacokinetic properties . Additionally, coumarin derivatives have been investigated as multitarget MAO-ChE inhibitors, showing potential for improving aqueous solubility and maintaining MAO B potency and selectivity . Some coumarin derivatives have exhibited inhibitory activity against hAChE/BChE, β-secretase (BACE1), and Aβ aggregation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the benzyl group, coumarin core, or acetic acid moiety. Key comparisons include:

Table 1: Structural Comparison of Key Analogs
Compound Name Substituent at 7-Position Substituent at 3-Position Key Modifications Molecular Weight
Target Compound 2-Fluorobenzyloxy Acetic acid Methyl at 4-position ~372.3 g/mol
{7-[(3-Chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid 3-Chlorobenzyloxy Acetic acid Chlorine vs. fluorine substitution 358.8 g/mol
Methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate 3-Fluorobenzyloxy Methyl ester Esterification of acetic acid ~370.3 g/mol
(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide Hydroxyl Acetic acid hydrazide No benzyl group; hydrazide at 3-position ~248.2 g/mol

Key Observations :

  • Substituent Position : The 2-fluorobenzyloxy group in the target compound may influence steric and electronic interactions differently than 3-fluorobenzyloxy or 3-chlorobenzyloxy analogs .
  • Biological Activity : Hydrazide derivatives (e.g., ) exhibit antioxidant and antimicrobial properties, whereas the target compound’s acetic acid moiety may favor enzyme inhibition (e.g., histone deacetylases, as seen in related coumarin-hydroxamates ).

Physicochemical and Pharmacological Properties

Key Insights :

  • Lipophilicity : The 2-fluorobenzyl group balances moderate LogP, while chlorinated analogs are slightly more lipophilic .
  • Bioactivity : Hydrazide derivatives show direct antioxidant effects, whereas the target compound’s acetic acid group may target enzymatic pathways (e.g., HDACs) .

Crystallographic and Spectroscopic Data

  • X-ray Crystallography: No direct data exist for the target compound, but related coumarins (e.g., ) are refined using SHELXL .
  • NMR/HRMS : The target compound’s structure can be confirmed via 1H/13C-NMR (similar to ) and HRMS (expected [M+H]+: ~373.1).

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